molecular formula C22H18ClN3O2S2 B2864929 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1260942-81-1

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide

Cat. No.: B2864929
CAS No.: 1260942-81-1
M. Wt: 455.98
InChI Key: AUAMWWSTEXXQKQ-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by:

  • A 4-chlorophenyl substituent at position 3 of the pyrimidine ring.
  • A sulfanyl (-S-) bridge linking the pyrimidine core to an acetamide moiety.
  • An N-methyl-N-(3-methylphenyl) substitution on the acetamide group.

The sulfanyl-acetamide linkage may enhance binding affinity to biological targets, while the chlorophenyl and methylphenyl groups likely influence solubility and metabolic stability.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-14-4-3-5-17(12-14)25(2)19(27)13-30-22-24-18-10-11-29-20(18)21(28)26(22)16-8-6-15(23)7-9-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAMWWSTEXXQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared in Table 1 , focusing on substituent variations and their implications:

Table 1: Structural Comparison of Thienopyrimidine Derivatives

Compound Name Molecular Formula Substituents Key Structural Differences Reference
Target Compound C₂₃H₂₀ClN₃O₂S₂ - 4-Cl-phenyl (pyrimidine)
- N-methyl-N-(3-methylphenyl) (acetamide)
Reference compound
N-(4-Methylphenyl) analog C₂₂H₁₈ClN₃O₂S₂ - 4-Cl-phenyl (pyrimidine)
- N-(4-methylphenyl) (acetamide)
Methyl group position on phenyl (4- vs. 3-) alters steric effects
N-(2-Chloro-4-methylphenyl) analog C₂₁H₁₆ClN₃O₂S - 4-Cl-phenyl (pyrimidine)
- 2-Cl-4-methylphenyl (acetamide)
Chlorine addition increases electronegativity
2-[(Dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S - Dihydropyrimidine core
- 2,3-dichlorophenyl (acetamide)
Saturated pyrimidine ring reduces aromaticity
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₀ClN₅O₂S - 4-Cl-phenyl (acetamide)
- 4,6-diaminopyrimidine (core)
Amino groups enhance hydrogen bonding

Key Observations :

  • Chlorine Effects : The 4-chlorophenyl group in the target compound and its analogs contributes to electron-withdrawing effects, stabilizing the pyrimidine ring and influencing binding interactions .

Key Findings :

  • The target compound’s synthesis likely follows methods similar to , but yield data are unavailable.
  • Higher yields (80%) are achieved in dichlorophenyl analogs via diazonium salt coupling, suggesting efficient electron-deficient aryl group incorporation .

Spectroscopic and Analytical Data

Table 3: NMR and Mass Spectrometry Comparison

Compound $ ^1H $-NMR Shifts (δ, ppm) Mass (m/z) Key Peaks Reference
Target Compound Not reported - - -
Dichlorophenyl analog 12.50 (NH), 10.10 (NHCO), 4.12 (SCH₂) 344.21 [M+H]⁺ SCH₂ at δ 4.12
N-(4-Methylphenyl) analog Similar to target compound 409.888 (MW) Cl and S isotopes detectable

Insights :

  • The SCH₂ proton resonance at δ 4.12 in is a hallmark of sulfanyl-acetamide derivatives.
  • Chlorine and sulfur atoms in the target compound would produce distinct isotopic patterns in mass spectrometry, aiding characterization .

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